molecular formula C11H13ClN2O2 B6240819 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide CAS No. 2758002-73-0

5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide

Cat. No.: B6240819
CAS No.: 2758002-73-0
M. Wt: 240.7
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Description

5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropyridine-2-carboxylic acid and oxan-4-amine.

    Amide Formation: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with oxan-4-amine in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation and Reduction Products: Oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide: can be compared with other pyridine derivatives, such as 5-chloro-2-pyridinecarboxamide and 5-chloro-2-pyridinecarboxylic acid.

    Unique Features: The presence of the oxan-4-yl group in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and biological activity.

Highlighting Uniqueness

Properties

CAS No.

2758002-73-0

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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